molecular formula C23H29N3O4S B2959993 N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946343-01-7

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2959993
M. Wt: 443.56
InChI Key: WRMBYKGYUFAZCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Biological Screening and Molecular Docking Studies of Sulfonamides

A study focused on the synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety. These compounds were evaluated for their inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase, as well as their antimicrobial properties against various bacterial strains. The synthesized compounds showed good inhibition of lipoxygenase and moderate inhibition of other enzymes, with some exhibiting notable antibacterial effects. Molecular docking studies further corroborated these findings, suggesting potential applications in designing enzyme inhibitors and antimicrobial agents (Irshad et al., 2016).

Design and Evaluation of Sulfonamides with 1,4-Benzodioxane Nucleus

Another research work reported the design, synthesis, and biological evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives, which were synthesized as a multistep sequence. These compounds exhibited moderate activity against butyrylcholinesterase and acetylcholinesterase but showed promising activity against lipoxygenase. Some derivatives displayed significant antimicrobial activities, suggesting their potential in developing new therapeutic agents with enzyme inhibitory and antimicrobial properties (Irshad et al., 2019).

Enzyme Inhibitory Activity of Pyridine-Dicarboxamide-Based Sulfonamides

Research into pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups highlighted their potential as inhibitors for carbonic anhydrase and cholinesterase enzymes. These compounds exhibited IC50 values comparable to known inhibitors, indicating their potential as candidates for further studies in the field of enzyme inhibition (Stellenboom & Baykan, 2019).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-25-11-8-18-14-17(4-6-20(18)25)21(26-9-2-3-10-26)16-24-31(27,28)19-5-7-22-23(15-19)30-13-12-29-22/h4-7,14-15,21,24H,2-3,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMBYKGYUFAZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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